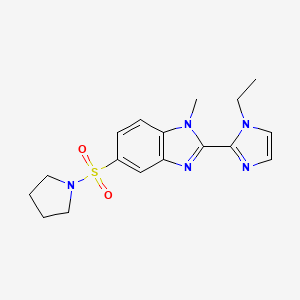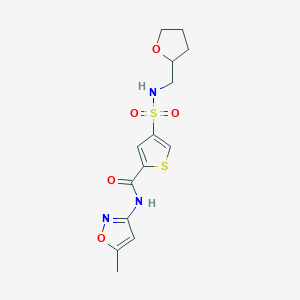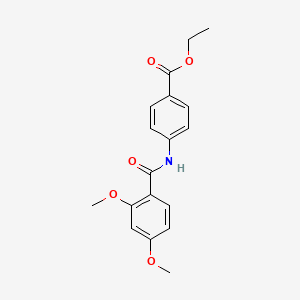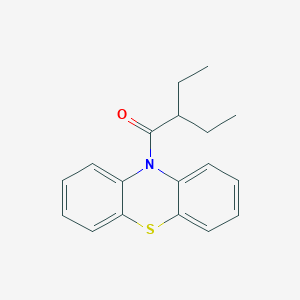![molecular formula C24H19FN2O3S B5610365 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5610365.png)
5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, a fluorophenyl group, and a thioxodihydroimidazol-4-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the methoxy group: This step involves the methylation of the phenol derivative using methyl iodide and a base like potassium carbonate.
Formation of the imidazole ring: This can be done by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorobenzene derivative with the imidazole intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A compound with a similar benzyloxy and methoxyphenyl structure.
4-Benzyloxy-3,5-dimethylbenzaldehyde: Another compound with a benzyloxy group and a dimethylphenyl structure.
Uniqueness
5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of functional groups and its potential biological activities. The presence of the fluorophenyl group and the thioxodihydroimidazole core distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S/c1-29-22-14-17(7-12-21(22)30-15-16-5-3-2-4-6-16)13-20-23(28)27(24(31)26-20)19-10-8-18(25)9-11-19/h2-14H,15H2,1H3,(H,26,31)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAQTPPTPRDOU-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
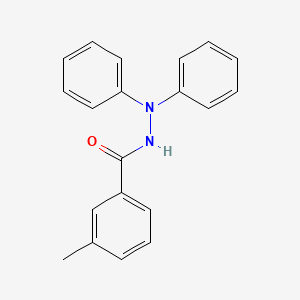
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)

![4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)
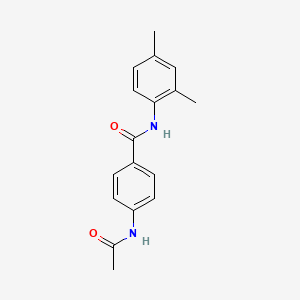
![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610312.png)
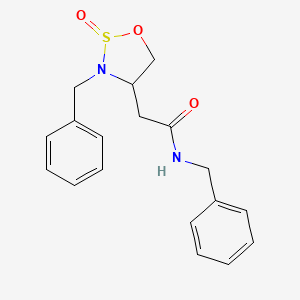
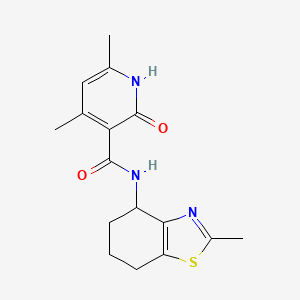
![2-{2-chloro-4-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}acetamide](/img/structure/B5610337.png)
